molecular formula C16H19N5O3 B7107054 Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate

Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate

Cat. No.: B7107054
M. Wt: 329.35 g/mol
InChI Key: XQLRQJIGWUCSKP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate is a complex organic compound that features a triazole ring, a benzoyl group, and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. The benzoyl group can be introduced through acylation reactions, and the azetidine ring is often synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield different triazole oxides, while reduction of the benzoyl group can produce corresponding alcohols or hydrocarbons .

Scientific Research Applications

Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore. The benzoyl group can interact with hydrophobic pockets in proteins, while the azetidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate: Unique due to its combination of triazole, benzoyl, and azetidine moieties.

    1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.

    Azetidine-2-carboxylic acid derivatives: Studied for their potential as enzyme inhibitors and in the development of new pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-16(10-20(11-16)15(23)24-2)18-14(22)13-5-3-12(4-6-13)9-21-8-7-17-19-21/h3-8H,9-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLRQJIGWUCSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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